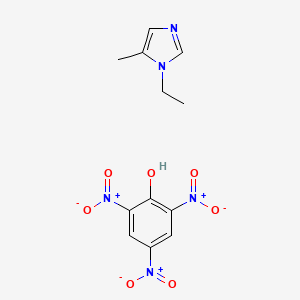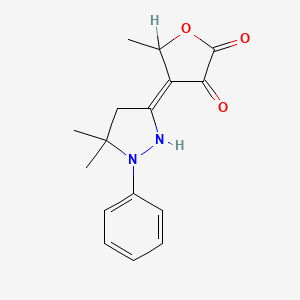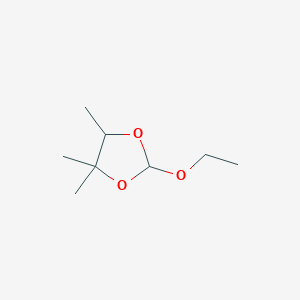
1-Ethyl-5-methylimidazole;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-5-methylimidazole;2,4,6-trinitrophenol is a compound that combines the structural features of an imidazole ring and a trinitrophenol group Imidazoles are a class of heterocyclic compounds containing nitrogen atoms, which are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-5-methylimidazole can be achieved through various methods, including the cyclization of amido-nitriles and the reaction of internal alkynes with iodine in dimethyl sulphoxide (DMSO) to form benzils, which are then reacted with an aldehyde and ammonium acetate . The preparation of 2,4,6-trinitrophenol typically involves the nitration of phenol with a mixture of nitric acid and sulfuric acid under controlled conditions .
Industrial Production Methods: Industrial production of 1-Ethyl-5-methylimidazole often involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . For 2,4,6-trinitrophenol, large-scale production is carried out using continuous nitration processes to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-5-methylimidazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iodine, dimethyl sulphoxide, and ammonium acetate .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of 1-Ethyl-5-methylimidazole with iodine in DMSO can yield benzils, which can further react to form disubstituted imidazoles .
Scientific Research Applications
1-Ethyl-5-methylimidazole;2,4,6-trinitrophenol has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes . In biology and medicine, imidazole derivatives are known for their antimicrobial and antifungal properties . In industry, trinitrophenol is used in the manufacture of dyes and as a reagent in chemical analysis .
Mechanism of Action
The mechanism of action of 1-Ethyl-5-methylimidazole involves its interaction with various molecular targets and pathways. Imidazole derivatives are known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Trinitrophenol exerts its effects through its explosive properties, which involve rapid oxidation-reduction reactions .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 1-Ethyl-5-methylimidazole include other substituted imidazoles such as 2-Ethyl-4-methylimidazole and 5-Chloro-1-ethyl-2-methylimidazole . Trinitrophenol can be compared to other nitrophenols, such as 2,4-dinitrophenol and 2,6-dinitrophenol .
Uniqueness: 1-Ethyl-5-methylimidazole;2,4,6-trinitrophenol is unique due to its combination of an imidazole ring and a trinitrophenol group, which imparts both the chemical reactivity of imidazoles and the explosive properties of trinitrophenol. This dual functionality makes it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
61278-61-3 |
|---|---|
Molecular Formula |
C12H13N5O7 |
Molecular Weight |
339.26 g/mol |
IUPAC Name |
1-ethyl-5-methylimidazole;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C6H10N2/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-3-8-5-7-4-6(8)2/h1-2,10H;4-5H,3H2,1-2H3 |
InChI Key |
DEDAIAKMCWFARI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC=C1C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Hydroxyphenyl)methylidene]-5-phenylthiophen-2-one](/img/structure/B14590367.png)

![Benzoic acid, 4-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-, ethyl ester](/img/structure/B14590375.png)

![Benzonitrile, 2-[(phenylsulfonyl)oxy]-](/img/structure/B14590405.png)
![4-[1-[2-(Methylamino)ethyl]cyclopentyl]phenol;hydrobromide](/img/structure/B14590413.png)

methanone](/img/structure/B14590420.png)

![2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-en-1-ol)](/img/structure/B14590431.png)

![3-(4-Methylphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole](/img/structure/B14590438.png)

![4-[(4-Hydroxy-3,5-diiodophenyl)sulfanyl]-3,5-diiodo-L-phenylalanine](/img/structure/B14590460.png)
